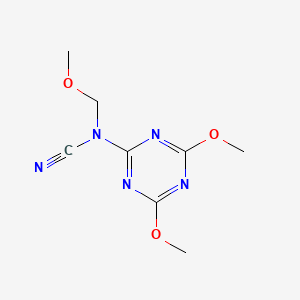![molecular formula C15H17ClFNO B5759682 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine, also known as CP-55940, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. The compound was first synthesized in the 1980s and has since been studied extensively for its pharmacological properties.
作用机制
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules involved in a variety of physiological processes. Specifically, the compound acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, which are found throughout the body and are involved in the regulation of pain, inflammation, and other processes.
Biochemical and Physiological Effects
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has a number of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-tumor effects. The compound has been shown to reduce pain in a variety of animal models, including models of neuropathic pain and inflammatory pain. Additionally, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has been shown to reduce inflammation in a variety of tissues, including the brain, lungs, and intestines. Finally, the compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and glioma cells.
实验室实验的优点和局限性
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has a number of advantages and limitations for use in lab experiments. One advantage is that the compound has potent and well-characterized pharmacological effects, which make it a useful tool for studying the endocannabinoid system. Additionally, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has a relatively long half-life, which makes it useful for studying the effects of chronic cannabinoid exposure. However, one limitation of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine is that it is a synthetic compound, which may limit its relevance to natural cannabinoid compounds found in the human body.
未来方向
There are a number of future directions for research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine. One area of interest is the potential use of the compound in the treatment of chronic pain, particularly neuropathic pain. Additionally, further research is needed to fully understand the neuroprotective effects of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine and its potential use in the treatment of neurodegenerative diseases. Finally, there is interest in exploring the anti-tumor effects of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine and its potential use in cancer treatment.
合成方法
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine is synthesized through a series of chemical reactions starting with the compound 2-chloro-6-fluorobenzaldehyde. The aldehyde is then reacted with the compound 4-methylpiperidine to form the intermediate 1-(2-chloro-6-fluorophenyl)-4-methylpiperidin-4-ol. This intermediate is then reacted with acryloyl chloride to form the final product, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine.
科学研究应用
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. Studies have shown that the compound has potent analgesic properties, making it a promising candidate for the treatment of chronic pain. Additionally, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, the compound has shown promise as a potential cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c1-11-7-9-18(10-8-11)15(19)6-5-12-13(16)3-2-4-14(12)17/h2-6,11H,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSPANMANSWUJU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)


![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)

![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)
![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)
